molecular formula C50H58N30O18Pt+2 B1265251 Cucurbit[7]uril--oxaliplatin

Cucurbit[7]uril--oxaliplatin

Cat. No.: B1265251
M. Wt: 1562.3 g/mol
InChI Key: OSXRTFYXDINGDM-KNCYCSARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Cucurbit[n]urils in Supramolecular Chemistry

Cucurbit[n]urils, abbreviated as CB[n], are a family of macrocyclic compounds made up of repeating glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.gov Their structure resembles a barrel or pumpkin, which gives them their name. This unique shape creates a hydrophobic inner cavity and two identical carbonyl-lined portals. nih.govfrontiersin.org These structural features make CB[n]s exceptional host molecules in supramolecular chemistry, capable of encapsulating a variety of guest molecules, particularly those that are cationic or amphiphilic. nih.govfrontiersin.org

The size of the cavity and the diameter of the portals depend on the number of glycoluril units (n), which can range from 5 to 15. nih.gov This variability allows for size-selective binding of guest molecules. The interaction is driven by several factors, including the release of high-energy water molecules from the cavity, which contributes to high association constants. frontiersin.org

Among the family, Cucurbit nih.govuril (CB nih.gov) is particularly noteworthy for its moderate water solubility (20–30 mM) and its cavity size, which is well-suited for encapsulating many drug-like molecules. nih.govacs.org Their low toxicity and ability to form stable complexes make CB[n]s, and especially CB nih.gov, promising candidates for applications in medicinal chemistry and chemical biology, including drug delivery and formulation. researchgate.netfrontiersin.org

Overview of Oxaliplatin (B1677828) as a Platinum-Based Anticancer Agent

Oxaliplatin is a third-generation platinum-based anticancer drug. patsnap.comecancer.orgtaylorandfrancis.com It is a key chemotherapeutic agent, particularly in the treatment of colorectal cancer. patsnap.comecancer.orgdrugbank.com Structurally, oxaliplatin features a platinum atom coordinated to an oxalate (B1200264) ligand and a 1,2-diaminocyclohexane (DACH) carrier ligand. taylorandfrancis.comdrugbank.com The bulky DACH ligand is a key differentiator from its predecessors, cisplatin (B142131) and carboplatin, and contributes to its distinct mechanism of action and resistance profile. ecancer.orgdrugbank.com

The primary mechanism of oxaliplatin's anticancer activity is the formation of covalent bonds with DNA. nih.govpatsnap.com After entering a cell, the oxalate ligand is displaced, allowing the platinum center to bind to DNA, forming both intra-strand and inter-strand crosslinks. patsnap.comdrugbank.com These DNA adducts disrupt the normal processes of DNA replication and transcription, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells. nih.govpatsnap.comecancer.org

Rationale for Host–Guest Complexation of Oxaliplatin with Cucurbitnih.govuril

The formation of a host-guest complex between oxaliplatin and Cucurbit nih.govuril is a well-documented phenomenon driven by the desire to improve the drug's therapeutic properties. researchgate.netrsc.org Research has confirmed that oxaliplatin and CB nih.gov form a stable 1:1 inclusion complex, with the DACH ligand of oxaliplatin encapsulated within the hydrophobic cavity of the CB nih.gov molecule. rsc.orgresearchgate.netopenalex.org

The rationale for this complexation is multifaceted and supported by extensive research findings:

Enhanced Stability : One of the primary advantages of encapsulating oxaliplatin in CB nih.gov is a significant increase in the drug's stability. rsc.orgnih.govrsc.org This can protect the drug from degradation before it reaches its target.

Modulated Reactivity : Complexation alters the reactivity of oxaliplatin. For instance, the encapsulation has been shown to decrease the drug's reactivity toward the amino acid L-methionine, which is significant because reactions with proteins containing methionine are thought to contribute to some of the unwanted side effects of platinum-based drugs. rsc.org

Reduced Cytotoxicity to Normal Cells : Numerous studies have demonstrated that the CB nih.gov–oxaliplatin complex exhibits significantly lower toxicity to healthy, non-cancerous cells compared to free oxaliplatin. researchgate.netacs.orgresearchgate.netmdpi.com This suggests that encapsulation can improve the safety profile of the drug.

Modulated Antitumor Activity : The effect of complexation on antitumor activity can vary. Some studies report that the CB nih.gov–oxaliplatin complex shows a greater cytotoxic effect on certain tumor cell lines in vitro compared to free oxaliplatin. nih.govmdpi.com This enhanced effect can be linked to the tumor microenvironment, where factors like overexpressed spermine (B22157) can trigger the release of oxaliplatin from the CB nih.gov host. acs.orgresearchgate.net However, other studies have found a decrease in antitumor activity in vitro. rsc.org

Influence of Physiological Environment : The binding affinity between CB nih.gov and oxaliplatin is influenced by the surrounding medium. The binding constant is notably lower in cell culture media compared to pure water. figshare.comacs.org This is attributed to the presence of amino acids and inorganic salts in the media, which can compete for the CB nih.gov cavity or interact with its portals, affecting the host-guest interaction. figshare.comnih.gov

Interactive Data Table: Binding Affinity of Cucurbit nih.govuril–Oxaliplatin Complex

Binding Constant (Ka) M-1 Method Conditions Reference
2.3 x 106Isothermal Titration Calorimetry (ITC)Aqueous Solution nih.gov
2.89 x 106Isothermal Titration Calorimetry (ITC)PBS buffer, pH 6.0, 37.0 °C acs.org
1/20th of value in pure waterNot specified1640 culture medium figshare.com

Interactive Data Table: Research Findings on In Vitro Cytotoxicity

Cell Line Effect of CB nih.gov–Oxaliplatin Complex vs. Free Oxaliplatin Key Finding Reference
B16 (Myeloma)Greater cytotoxic effectThe complex reduced cell viability more than the free drug at all concentrations tested. nih.govmdpi.com
K562 (Leukemia)Greater cytotoxic effect, especially at high concentrationsThe complex significantly reduced cell viability more than the free drug at a concentration of 0.1 mM. nih.govmdpi.com
NCM460 (Healthy Colorectal)Significantly decreased cytotoxicityAt 50 µM, free oxaliplatin killed up to 93% of cells, while the complex killed only 11.5% after 72 hours. acs.orgresearchgate.net
HCT116, HT29 (Colorectal Cancer)Enhanced anticancer activityThe complex showed higher antitumor activity than free oxaliplatin, attributed to cooperative effects in the tumor microenvironment. mdpi.com
Various Tumor Cell LinesDecrease in antitumor activityA preliminary in vitro assay showed that encapsulation resulted in a decrease in the antitumor activity of oxaliplatin. rsc.org

Properties

Molecular Formula

C50H58N30O18Pt+2

Molecular Weight

1562.3 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;oxalic acid;platinum(2+)

InChI

InChI=1S/C42H42N28O14.C6H14N2.C2H2O4.Pt/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h15-28H,1-14H2;5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;;+2/t;5-,6-;;/m.1../s1

InChI Key

OSXRTFYXDINGDM-KNCYCSARSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Fundamental Host–guest Complexation Studies of Cucurbit 1 Uril and Oxaliplatin

Characterization of Binding Interactions

The formation of a stable inclusion complex between cucurbit nih.govuril and oxaliplatin (B1677828) has been unequivocally demonstrated through various analytical techniques, including NMR spectroscopy, mass spectrometry, isothermal titration calorimetry (ITC), and X-ray crystallography. rsc.org

Determination of Complex Stoichiometry

Multiple studies have consistently reported the formation of a 1:1 inclusion complex between cucurbit nih.govuril and oxaliplatin. rsc.orgfrontiersin.orgresearchgate.netopenalex.org This stoichiometry was confirmed through methods such as mass spectrometry and isothermal titration calorimetry. rsc.orgresearchgate.netopenalex.org In a study involving a poly-CB nih.gov copolymer, an abrupt transition at a 1:1 molar ratio in ITC experiments further corroborated this binding mode. ccmu.edu.cn Job plot analysis using UV-vis spectroscopy has also been employed to confirm the 1:1 stoichiometry of similar host-guest complexes. ccmu.edu.cn

Measurement of Binding Affinities and Constants

The binding affinity between cucurbit nih.govuril and oxaliplatin is a critical parameter for understanding the stability of their complex. Isothermal titration calorimetry (ITC) has been a key technique for quantifying this interaction.

In aqueous solution, the binding constant (K_a) for the CB nih.gov•oxaliplatin complex has been determined to be 2.3 × 10⁶ M⁻¹. frontiersin.org Another study reported a similar binding constant of 2.89 × 10⁶ M⁻¹ in a phosphate (B84403) buffer at pH 6.0 and 37.0 °C. acs.org When CB nih.gov was incorporated into a PEG copolymer, the binding constant with oxaliplatin was found to be 1.8 × 10⁶ M⁻¹. ccmu.edu.cn

It is important to note that the binding affinity can be influenced by the surrounding medium. For instance, in a 1640 cell culture medium, the binding constant of CB nih.gov with oxaliplatin was observed to be approximately 1/20th of that in pure water. acs.orgfigshare.com This decrease is attributed to the presence of amino acids and inorganic salts in the medium, which can compete for the CB nih.gov cavity or interact with its portals. acs.orgfigshare.comnih.gov

Table 1: Binding Constants for Cucurbit nih.govuril-Oxaliplatin Complex

Medium Binding Constant (K_a) [M⁻¹] Reference
Aqueous Solution 2.3 × 10⁶ frontiersin.org
Phosphate Buffer (pH 6.0) 2.89 × 10⁶ acs.org
Poly-CB nih.gov Copolymer 1.8 × 10⁶ ccmu.edu.cn
1640 Cell Culture Medium ~1/20th of pure water value acs.orgfigshare.com

Thermodynamic Analysis of Complex Formation: Enthalpic and Entropic Contributions

The formation of the cucurbit nih.govuril-oxaliplatin complex is a thermodynamically favorable process. nih.gov Isothermal titration calorimetry (ITC) provides detailed insights into the enthalpic (ΔH°) and entropic (TΔS°) contributions to the Gibbs free energy of binding (ΔG°).

Studies have shown that the complexation is primarily enthalpy-driven, indicating that the formation of favorable interactions between the host and guest is the main driving force. mdpi.comscispace.com In pseudo-physiological conditions, such as a 1640 culture medium, the presence of inorganic salts like NaCl can reduce the enthalpy change and increase the entropy change of the binding. acs.orgfigshare.comnih.gov This is due to the preorganization of the CB nih.gov portal by sodium cations. acs.orgfigshare.com Furthermore, amino acids in the medium can partially occupy the CB nih.gov cavity, leading to a decrease in the enthalpy change of the host-guest interaction with oxaliplatin. acs.orgfigshare.comnih.gov

Theoretical calculations using density functional theory (DFT) have also predicted that the formation of the CB nih.gov-oxaliplatin complex is spontaneous, with an exothermic enthalpy of formation. nih.gov

Table 2: Thermodynamic Parameters for Cucurbit nih.govuril-Guest Complexation

Guest ΔH° (kJ/mol) TΔS° (kJ/mol) logK Reference
Nabumetone -20.2 ± 0.7 6.4 ± 0.8 4.66 ± 0.01 mdpi.com
DSS -35.3 ± 2.20 9.30 ± 2.30 - rsc.org
TSP -35.6 ± 0.80 11.1 ± 0.90 - rsc.org

Molecular Recognition Mechanisms

The formation of the stable cucurbit nih.govuril-oxaliplatin complex is governed by a combination of non-covalent interactions and the specific conformational arrangement of the guest within the host's cavity.

Elucidation of Non-Covalent Interactions (e.g., van der Waals forces, dipole–dipole, ion–dipole bonds, hydrogen bonding)

The primary driving forces for the encapsulation of oxaliplatin within the cucurbit nih.govuril cavity are hydrophobic interactions and van der Waals forces. mdpi.comrsc.org The hydrophobic cyclohexane (B81311) moiety of oxaliplatin is favorably accommodated within the hydrophobic interior of the CB nih.gov macrocycle. researchgate.net

In addition to these interactions, hydrogen bonding plays a crucial role in stabilizing the complex. nih.govrsc.org Specifically, hydrogen bonds can form between the ammine ligands of the platinum center and the carbonyl portals of the CB nih.gov molecule. nih.govrsc.org Theoretical studies have indicated that the amine protons in the guest platinum drug are shielded due to this hydrogen bonding interaction. nih.gov Ion-dipole interactions between the portals of CB nih.gov and the guest molecule also contribute to the stability of the complex. rsc.org

Conformational Analysis of Guest Encapsulation within the Cucurbitnih.govuril Cavity

X-ray crystallography and computational modeling have provided detailed insights into the conformation of oxaliplatin within the cucurbit nih.govuril cavity. rsc.orgresearchgate.net The single crystal structure of the complex reveals that the cyclohexane ring of oxaliplatin is encapsulated within the CB nih.gov cavity, while the platinum groups are situated just beyond the macrocycle's portals. rsc.org

¹H NMR spectroscopy is a powerful tool for confirming the inclusion of the guest within the host. The encapsulation of oxaliplatin leads to a significant upfield shift of the proton signals of the cyclohexane ring, which is a result of the shielding effect provided by the electron-rich cavity of CB nih.gov. ccmu.edu.cnrsc.org Computed ¹H NMR spectra have shown high chemical shielding for the cyclohexane ring, indicating charge transfer within the inclusion complex. nih.gov The flexibility of the cucurbituril (B1219460) host allows it to accommodate the guest molecule, with some structural changes observed in the CB nih.gov macrocycle upon complex formation. nih.govresearchgate.net

Influence of Environmental Factors on Complex Stability

The stability of the cucurbit rsc.orguril-oxaliplatin (CB rsc.org-oxaliplatin) complex is not static but is dynamically influenced by its chemical surroundings. Factors mimicking physiological conditions, such as the components of cell culture media and the pH of the environment, play a significant role in the association and dissociation of this host-guest system.

Effects of Pseudo-Physiological Conditions on Binding

The formation and stability of the CB rsc.org-oxaliplatin complex are notably affected by the presence of components typically found in cell culture media. Research has shown that the binding constant of CB rsc.org with oxaliplatin in RPMI-1640 culture medium is significantly lower—by a factor of twenty—than in pure water. researchgate.net This reduction is attributed to the competitive binding of CB rsc.org with various components of the media, such as amino acids and proteins. nih.gov Encapsulation of oxaliplatin within the CB rsc.org cavity generally leads to a significant enhancement in the drug's stability. rsc.orgacs.org

The binding interaction involves the inclusion of the 1,2-diaminocyclohexane (DACH) ligand of oxaliplatin into the hydrophobic cavity of the CB rsc.org molecule. acs.org This encapsulation has been observed to enhance the stability of the drug. rsc.org Studies have also explored modifying CB rsc.org with polyethylene (B3416737) glycol (PEG) to create a star-PEGylated CB rsc.org polymer. Interestingly, the molecular weight and the specific topological structure of the PEG backbone showed little to no effect on the host-guest interactions between the CB rsc.org moiety and oxaliplatin. researchgate.net

Investigation of pH-Dependent Complexation Dynamics

The pH of the surrounding medium is another critical factor governing the complexation of CB rsc.org and oxaliplatin. The binding affinity can be modulated by pH changes, a phenomenon that has been explored for developing pH-responsive drug delivery systems. acs.orgnih.gov For instance, some host-guest systems involving cucurbiturils have demonstrated that the binding constant can be significantly higher for a protonated guest molecule compared to its neutral form. nih.gov This is due to the favorable ion-dipole interactions between the protonated guest and the carbonyl portals of the CB rsc.org molecule. acs.org While specific quantitative data on the pH-dependent binding constants for the CB rsc.org-oxaliplatin complex are not detailed in the provided results, the principle of pH-responsiveness is a well-established concept in cucurbituril chemistry. acs.orgnih.gov For example, a photo-triggered change in pH has been used to release a guest molecule from CB rsc.org, where irradiation caused the pH to increase from 7 to 9, leading to the guest's release. nih.gov

Competitive Binding Phenomena

The release of oxaliplatin from the CB rsc.org cavity can be triggered by the presence of other molecules that have a higher or comparable binding affinity for the host. This competitive displacement is a key mechanism for the targeted release of the drug.

Mechanisms of Competitive Displacement of Oxaliplatin by Endogenous Biomolecules

A significant endogenous competitor for the CB rsc.org cavity is spermine (B22157), a polyamine that is often found in elevated concentrations in cancer cells. acs.orgnih.gov The mechanism involves spermine displacing oxaliplatin from the CB rsc.org host, thereby releasing the active drug in the vicinity of cancer cells. nih.govnih.govencyclopedia.pub This competitive replacement is concentration-dependent. acs.org As spermine is essential for cell growth and proliferation, its sequestration by CB rsc.org can have a combined effect with the release of oxaliplatin, potentially leading to enhanced cytotoxicity against cancer cells. nih.gov Spectroscopic studies using ¹H NMR have confirmed this dynamic exchange, showing that as the concentration of spermine increases, the signals corresponding to the encapsulated oxaliplatin decrease and eventually disappear. acs.org

Quantitative Assessment of Competitive Binding Constants

The feasibility of competitive displacement is dictated by the relative binding affinities of the competing guest molecules for the CB rsc.org host. Isothermal titration calorimetry (ITC) has been used to determine the binding constants (K_a_) for these interactions. The binding constant for the CB rsc.org-oxaliplatin complex has been reported to be 2.89 x 10⁶ M⁻¹. acs.org In a competitive scenario, the binding constant for the CB rsc.org-spermine complex was found to be 1.18 x 10⁶ M⁻¹. acs.org The similar magnitude of these binding constants indicates that their binding affinities are quite close, supporting the observation that the displacement of oxaliplatin by spermine is a competitive and concentration-dependent process. acs.org Another study reported a K_a_ value of 2.3 x 10⁶ M⁻¹ for the 1:1 inclusion complex of oxaliplatin and CB rsc.org. nih.gov The high affinity of spermine for CB rsc.org is a recurring theme, with one study noting a binding constant of 2.6 x 10⁷ M⁻¹, which is significantly higher than that of other guest molecules in that particular study. nih.gov

Interactive Data Table: Binding Constants

HostGuestBinding Constant (K_a) [M⁻¹]MethodReference
Cucurbit rsc.orgurilOxaliplatin2.89 x 10⁶ITC acs.org
Cucurbit rsc.orgurilSpermine1.18 x 10⁶ITC acs.org
Cucurbit rsc.orgurilOxaliplatin2.3 x 10⁶Not Specified nih.gov
Cucurbit rsc.orgurilSpermine2.6 x 10⁷Not Specified nih.gov

Advanced Supramolecular Architectures and Drug Delivery Systems Incorporating Cucurbit 1 Uril–oxaliplatin

Strategies for Cucurbitnih.govuril Functionalization and Conjugation

To improve the in vivo performance and targeting capabilities of the CB nih.gov-oxaliplatin system, various functionalization and conjugation strategies have been developed. These modifications transform the simple host-guest pair into a multifunctional nanomedical platform.

Covalent Attachment of Targeting Ligands (e.g., biotinylation)

A key strategy to enhance the delivery of CB nih.gov-encapsulated drugs to cancer cells is the covalent attachment of targeting ligands. acs.org Biotin (B1667282) (Vitamin B7) is a well-studied targeting moiety because its receptor, the biotin receptor, is often overexpressed on the surface of various cancer cells. acs.orgzendy.io

Researchers have successfully synthesized monofunctionalized CB nih.gov derivatives that permit conjugation with biotin. acs.org This creates a targeted container, such as a CB nih.gov-biotin conjugate, capable of encapsulating oxaliplatin (B1677828). nih.govzendy.io The resulting 1•oxaliplatin complex, where 1 is the biotin-conjugated CB nih.gov, demonstrates significantly enhanced cytotoxicity against cancer cells compared to free oxaliplatin. nih.govresearchgate.netzendy.io This improvement is attributed to the biotin-receptor-mediated uptake of the complex, which efficiently delivers the oxaliplatin payload to the target cells. acs.org

Functionalization StrategyTargeting LigandResulting ComplexKey Finding
Covalent ConjugationBiotinCB nih.gov-biotin•oxaliplatinEnhanced delivery and cytotoxicity in cancer cells overexpressing the biotin receptor. nih.govzendy.io

Integration with Bioimaging Probes (e.g., Aggregation-Induced Emission (AIE) fluorophores)

Combining therapeutic action with real-time imaging (theranostics) is a major goal in nanomedicine. This has been achieved by integrating bioimaging probes with the CB nih.gov-oxaliplatin system. A notable example is the functionalization of CB nih.gov with an Aggregation-Induced Emission (AIE) fluorophore, or AIEgen. nih.govresearchgate.net AIEgens are weakly fluorescent as single molecules but become highly emissive upon aggregation, making them excellent probes for tracking nanoparticle assembly and uptake. nih.govrsc.org

A photosensitizer AIEgen was covalently attached to CB nih.gov to create a derivative termed AIECB nih.gov. nih.govrsc.org This functionalized molecule retains the ability to encapsulate oxaliplatin while gaining imaging and photodynamic therapy capabilities. nih.govrsc.org The AIECB nih.gov molecules can self-assemble into nanoaggregates in aqueous solutions, which can then be loaded with oxaliplatin. nih.govresearchgate.net Interestingly, these nanoaggregates exhibit pH-responsive behavior; in the weakly acidic conditions typical of tumor microenvironments and lysosomes, the stacking of the AIEgens becomes more compact, leading to enhanced fluorescence and singlet oxygen generation for improved imaging and photodynamic therapy. nih.govrsc.org

Bioimaging ProbeFunctionalized MoleculeKey FeaturesTherapeutic Combination
Aggregation-Induced Emission (AIE) FluorophoreAIECB nih.govSelf-assembles into nanoaggregates; pH-responsive fluorescence; generates singlet oxygen. nih.govrsc.orgSupramolecular chemotherapy (Oxaliplatin) and Photodynamic Therapy. rsc.org

Polymer Conjugation and Polymeric Carrier Systems (e.g., PEGylated cucurbitnih.govuril, poly-cucurbitnih.govuril)

To improve the pharmacokinetic profile and in vivo circulation time of the CB nih.gov-oxaliplatin complex, polymer conjugation strategies are employed. Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used for this purpose, a process known as PEGylation.

One approach involves synthesizing a main-chain polymer where CB nih.gov units are integral to the polymer backbone (poly-CB nih.gov). nih.gov For example, a bis-alkynyl functionalized CB nih.gov can be polymerized with an α,ω-diazide-PEG through a click reaction. nih.govresearchgate.net The resulting poly-CB nih.gov can encapsulate oxaliplatin, and this supramolecular polymeric complex shows significantly reduced cytotoxicity to normal cells. nih.govccmu.edu.cn This system also demonstrates enhanced circulation performance in vivo compared to the simple CB nih.gov-oxaliplatin complex, an advantage conferred by the PEG component. ccmu.edu.cn A key feature of this system is its ability to release oxaliplatin in cancer cells that overexpress spermine (B22157), as spermine competitively displaces the drug from the CB nih.gov cavity, restoring its cytotoxic effect. nih.govccmu.edu.cn

Another strategy, termed supramolecular PEGylation, uses a CB nih.gov-PEG conjugate where a single CB nih.gov molecule is attached to a PEG chain. pnas.org This conjugate can then non-covalently bind to drugs or proteins, effectively cloaking them with a PEG layer to enhance stability and circulation time. pnas.org This approach has been explored for stabilizing biopharmaceuticals and could be applied to drug-carrier systems. pnas.orgchinesechemsoc.org

Self-Assembly into Nanosystems for Oxaliplatin Encapsulation

The functionalized CB nih.gov molecules described above often serve as building blocks for larger, self-assembled nanosystems, which act as the final drug delivery vehicle for oxaliplatin.

Formation of Nanoaggregates and Vesicle Structures

Functionalized CB nih.gov derivatives can be designed to spontaneously self-assemble in aqueous solutions to form well-defined nanostructures. As mentioned previously, AIECB nih.gov spontaneously forms nanoaggregates that can be loaded with oxaliplatin. nih.govresearchgate.netrsc.org These nanoaggregates are not merely passive carriers; their photophysical properties are responsive to the local environment, enabling specific activation within cancer cells. nih.govrsc.org

Beyond simple aggregates, more complex structures like vesicles can also be formed. researchgate.net Researchers have developed systems where amphiphilic building blocks containing CB nih.gov self-assemble into vesicles. magtech.com.cn These vesicles can encapsulate guest molecules like oxaliplatin. The internalization of these vesicles into cancer cells has been demonstrated, showcasing a sophisticated method for cellular delivery. researchgate.net The host-guest interaction with CB nih.gov enhances the cytotoxic effect of the encapsulated drug once inside the cell. researchgate.net

Development of Hybrid Nanomaterials and Metal-Organic Frameworks

The integration of CB nih.gov-oxaliplatin with inorganic or hybrid materials represents another frontier in developing advanced delivery systems. Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. bibliotekanauki.pl Their high surface area and tunable structure make them attractive candidates for drug delivery. bibliotekanauki.plsemanticscholar.org

While direct studies on a hybrid MOF specifically for CB nih.gov-oxaliplatin are emerging, the strategy involves functionalizing MOFs with cucurbituril (B1219460) molecules. For instance, CB nih.gov has been anchored to MOFs to create hybrid materials that combine the guest-binding capability of the macrocycle with the structural advantages of the framework. bibliotekanauki.pl Such hybrid nanomaterials could potentially be used as responsive systems for oxaliplatin delivery. researchgate.net For example, a system could be designed where the MOF framework degrades under the acidic conditions of a tumor, releasing the CB nih.gov-oxaliplatin complex. researchgate.net Further research is exploring the development of CB nih.gov-functionalized magnetic nanoparticles for imaging-guided therapy, a strategy that could readily be adapted for carrying an oxaliplatin payload. researchgate.net

Stimuli-Responsive Release Mechanisms of Oxaliplatin from Cucurbitccmu.edu.cnuril Complexes

The encapsulation of the anticancer drug oxaliplatin within the macrocyclic host cucurbit ccmu.edu.cnuril (CB ccmu.edu.cn) forms a stable host-guest complex, a strategy employed in supramolecular chemotherapy to enhance drug stability and mitigate side effects. nih.govresearchgate.net A critical aspect of this drug delivery system is the controlled and targeted release of oxaliplatin at the desired site of action. This is achieved through various stimuli-responsive mechanisms that disrupt the host-guest equilibrium, leading to the dissociation of the complex and the release of the active drug. These triggers are often designed to respond to the unique physiological conditions found in tumor microenvironments.

pH-Triggered Drug Dissociation and Release

The release of a guest molecule from a cucurbit[n]uril host can be triggered by a change in the surrounding pH. rsc.org Generally, cucurbiturils exhibit a higher binding affinity for protonated or cationic guests compared to their neutral counterparts due to favorable ion-dipole interactions between the guest and the electron-rich carbonyl portals of the CB[n] host. nih.govacs.org This principle can be harnessed for drug release, as a subtle change in pH can alter the protonation state of the guest molecule, leading to its decomplexation from the CB ccmu.edu.cn cavity. nih.gov

While the direct pH-triggered release of oxaliplatin from CB ccmu.edu.cn is not extensively detailed in the provided results, the underlying principle is well-established for other guest molecules. For instance, the encapsulation of benzimidazole-derived drugs by CB ccmu.edu.cn significantly increases their pKₐ values, meaning they remain protonated and strongly bound at a lower pH. acs.org A shift to a more neutral or alkaline pH would deprotonate the guest, weaken the binding affinity, and trigger its release. rsc.orgacs.org Research on other host-guest systems, such as carboxylated pillar nih.govarene with oxaliplatin, has shown that release can be induced in the acidic environment characteristic of tumors. acs.org

A general mechanism involves the protonation of the guest molecule, which enhances its binding to the CB ccmu.edu.cn cavity. The stability of these complexes often shows a strong dependence on pH, which can be exploited for controlled release in environments with altered pH, such as acidic tumor tissues. rsc.orgnih.gov

Competitive Binding-Induced Drug Release (e.g., spermine-mediated displacement)

A highly effective strategy for the targeted release of oxaliplatin from the cucurbit ccmu.edu.cnuril-oxaliplatin (oxaliplatin-CB ccmu.edu.cn) complex involves competitive displacement by a guest molecule with a higher or similar binding affinity for the CB ccmu.edu.cn host. nih.govacs.org Polyamines, particularly spermine, are ideal candidates for this role as they are often found in significantly elevated concentrations in the microenvironment of cancer cells, such as in colorectal cancer. ccmu.edu.cnnih.govccmu.edu.cn

The binding affinities of oxaliplatin and spermine to CB ccmu.edu.cn are comparable. Isothermal titration calorimetry (ITC) has determined the binding constant (Kₐ) for the oxaliplatin-CB ccmu.edu.cn complex to be approximately 2.89 x 10⁶ M⁻¹ at pH 6.0 and 37.0 °C. acs.org Under similar conditions, the binding constant for the spermine-CB ccmu.edu.cn complex was found to be 1.18 x 10⁶ M⁻¹. acs.org Another study reported the binding constant for a poly-CB ccmu.edu.cn polymer with spermine to be 4.9 x 10⁵ M⁻¹. ccmu.edu.cn

Due to these similar binding affinities, the displacement of oxaliplatin is a concentration-dependent process. ccmu.edu.cnacs.org In the presence of sufficient concentrations of spermine, the polyamine can effectively replace oxaliplatin within the CB ccmu.edu.cn cavity, leading to the release of the drug. ccmu.edu.cnacs.org This competitive replacement mechanism allows for the targeted delivery of oxaliplatin to cancer cells that overexpress spermine, enhancing the drug's antitumor activity at the target site while minimizing its toxicity to normal cells where spermine concentrations are lower. nih.govnih.govacs.org

Binding Constants and Competitive Release Data for CB ccmu.edu.cn Complexes
ComplexBinding Constant (Kₐ) (M⁻¹)ConditionsCompetitorRelease ProfileSource
Oxaliplatin-CB ccmu.edu.cn2.89 x 10⁶pH 6.0, 37.0 °CSpermine~50% release with 2.0 equiv. spermine; >90% release with 25.0 equiv. spermine acs.org
Spermine-CB ccmu.edu.cn1.18 x 10⁶pH 6.0, 37.0 °C-- acs.org
Oxaliplatin/poly-CB ccmu.edu.cnNot specifiedpH 6.0Spermine~50% release with 6 equiv. spermine; ~90% release with 35 equiv. spermine ccmu.edu.cn
Spermine/poly-CB ccmu.edu.cn4.9 x 10⁵pH 6.0-- ccmu.edu.cn

This targeted release not only restores the cytotoxicity of oxaliplatin at the tumor site but also offers a cooperative therapeutic effect, as the sequestration of spermine by CB ccmu.edu.cn can itself inhibit cancer cell growth, for which spermine is essential. nih.govacs.org

Photoinduced Release Strategies

Light offers a non-invasive external stimulus with high spatiotemporal control, making it an attractive trigger for drug release. scispace.com Photoinduced release from cucurbituril complexes can be achieved through several mechanisms, although direct application to the oxaliplatin-CB ccmu.edu.cn system is not yet extensively documented. One established proof-of-principle involves a photoinduced pH jump. scispace.comresearchgate.net

In a model system, the host-guest complex of CB ccmu.edu.cn and the fluorescent dye Hoechst 33258 was dissociated by irradiating a photosensitive compound, malachite green leuco hydroxide (B78521) (MGOH), with UV light. nih.govresearchgate.netfrontiersin.org The photolysis of MGOH generates hydroxide ions (OH⁻), causing a rapid increase in the local pH (e.g., from 7 to 9). nih.govscispace.comresearchgate.net This pH shift deprotonates the guest molecule (Hoechst 33258), significantly reducing its binding affinity for CB ccmu.edu.cn by two orders of magnitude and causing its immediate release. scispace.comresearchgate.net

Another approach involves using a photoswitchable competitor molecule that can displace the drug upon photoisomerization. nih.govresearchgate.net For example, a chalcone/flavylium photoswitch can be used where one isomer has a low affinity for the host, but upon irradiation, it converts to an isomer with a much higher binding affinity, enabling it to competitively displace the primary guest drug from the macrocycle. nih.govresearchgate.net While these strategies have been demonstrated with model drugs, their application for triggering oxaliplatin release from CB ccmu.edu.cn represents a promising area for future research. nih.govnih.gov

In Vitro Mechanistic Investigations of Cucurbit 1 Uril–oxaliplatin Bioconjugates

Cellular Internalization and Uptake Pathways

The entry of cucurbit rsc.orguril–oxaliplatin (B1677828) into cancer cells is a critical first step for its therapeutic action. Research indicates that this process is complex, involving multiple pathways that can be influenced by the specific characteristics of the cancer cells and the bioconjugate itself.

Receptor-Mediated Cellular Entry

To enhance the targeted delivery of oxaliplatin to cancer cells, cucurbit rsc.orguril has been functionalized with targeting ligands. researchgate.netnih.gov One notable example is the covalent attachment of biotin (B1667282) to the CB rsc.org macrocycle. researchgate.netnih.gov This modification is designed to leverage the overexpression of biotin receptors on the surface of many cancer cells, thereby facilitating receptor-mediated endocytosis. researchgate.net This active targeting strategy aims to increase the intracellular concentration of the drug in malignant cells while minimizing exposure to healthy tissues. researchgate.netnih.gov The biotinylated CB rsc.org-oxaliplatin complex has demonstrated enhanced cytotoxicity in cancer cells compared to free oxaliplatin, supporting the effectiveness of this targeted delivery approach. nih.gov

Endocytosis Mechanisms and Macrophage Internalization

Beyond receptor-mediated entry, the cellular uptake of CB rsc.org and its conjugates involves various endocytosis mechanisms. Studies have shown that CB rsc.org conjugated to fluorescent dyes can enter cells through multiple pathways, with clathrin-mediated endocytosis being a primary route. rsc.org Passive diffusion may also play a role in the internalization process. rsc.org

Furthermore, the internalization of CB rsc.org by macrophages has been observed, suggesting a potential role for these immune cells in the clearance and distribution of the bioconjugate. researchgate.netplos.org Co-localization studies using fluorescence microscopy have shown that CB rsc.org can be taken up by murine macrophage cells and trafficked through the endosomal pathway. rsc.org This uptake by macrophages provides evidence for its potential as a drug delivery vehicle. researchgate.netplos.org

Intracellular Fate and Drug Release Kinetics

Once inside the cell, the cucurbit rsc.orguril–oxaliplatin complex undergoes a series of processes that determine its ultimate therapeutic effect. These include its distribution within subcellular compartments and the timely release of the active oxaliplatin payload.

Intracellular Distribution and Localization (e.g., lysosomal co-localization)

Following internalization, CB rsc.org and its conjugates have been observed to accumulate in specific subcellular organelles. rsc.orgrsc.org Fluorescence microscopy studies have revealed that CB rsc.org molecules often co-localize with lysosomes, the acidic compartments responsible for the degradation of cellular waste and foreign materials. rsc.orgrsc.org This localization within lysosomes is a key aspect of the intracellular trafficking of the bioconjugate. rsc.org The acidic environment of the lysosome can potentially influence the stability of the host-guest complex and facilitate the subsequent release of the drug. rsc.org

Unpackaging and Release of Oxaliplatin within the Cellular Environment

The release of oxaliplatin from the CB rsc.org cavity is a crucial step for its cytotoxic activity, as the encapsulated drug is largely inactive. acs.org This release can be triggered by competitive displacement. acs.orgacs.org Molecules that are overexpressed in the tumor microenvironment and have a high affinity for the CB rsc.org host can displace the oxaliplatin guest. acs.orgrsc.org

One such molecule is spermine (B22157), a polyamine found in high concentrations in cancer cells. acs.orgacs.orgfrontiersin.org The binding of spermine to CB rsc.org can lead to the release of oxaliplatin, thereby activating its anticancer properties specifically within the target cells. acs.orgrsc.org This competitive release mechanism offers a degree of tumor-selective drug activation. acs.org The encapsulation of oxaliplatin within CB rsc.org has been shown to enhance its stability. frontiersin.org

Modulation of Cellular Responses to Oxaliplatin

The formation of the cucurbit rsc.orguril–oxaliplatin complex has been shown to modulate the cytotoxic effects of oxaliplatin on cancer cells. nih.govnih.gov In several cancer cell lines, including B16 melanoma and K562 leukemia, the CB rsc.org–oxaliplatin complex exhibited a greater cytotoxic effect compared to free oxaliplatin. nih.govmdpi.com This enhanced cytotoxicity is likely a result of improved cellular uptake and the subsequent intracellular release of the drug. rsc.org

Conversely, the encapsulation of oxaliplatin by CB rsc.org has been observed to reduce its toxicity towards non-cancerous cells. acs.orgnih.gov For instance, the cytotoxicity of oxaliplatin towards normal colorectal cells was significantly lower when delivered as a complex with CB rsc.org. acs.org This suggests that the bioconjugate can improve the safety profile of oxaliplatin by protecting healthy cells from its toxic effects during circulation and delivery. acs.orgnih.gov

Interactive Data Table: In Vitro Cytotoxicity of Oxaliplatin and CB rsc.org-Oxaliplatin

Cell LineCompoundConcentrationEffect on Cell ViabilityReference
B16 (Melanoma)Oxaliplatin≥ 2.5 µMCytotoxic nih.govmdpi.com
B16 (Melanoma)CB rsc.org–Oxaliplatin≥ 2.5 µMMore cytotoxic than free oxaliplatin nih.govmdpi.com
K562 (Leukemia)Oxaliplatin> 0.001 mMSuppressed viability nih.govmdpi.com
K562 (Leukemia)CB rsc.org–Oxaliplatin> 0.001 mMSuppressed viability nih.govmdpi.com
K562 (Leukemia)CB rsc.org–Oxaliplatin0.1 mMSignificantly reduced viability compared to free oxaliplatin nih.govmdpi.com
NCM460 (Normal Colorectal)Oxaliplatin50 µM (72h)93.0% cell death acs.org
NCM460 (Normal Colorectal)CB rsc.org–Oxaliplatin50 µM (72h)11.5% cell death acs.org
LO2 (Human Hepatic)AIECB rsc.org + Oxaliplatin2.5 - 40 µM (in dark)Negligible toxicity rsc.org
A549 (Lung Carcinoma)AIECB rsc.org + Oxaliplatin40 µMKilled ~65% of cells rsc.org

Comparative Analysis of Cytotoxicity Profiles in Various Cancer Cell Lines Versus Normal Cell Lines

A significant advantage of encapsulating oxaliplatin within cucurbit nih.govuril is the observed differential cytotoxicity between cancerous and non-cancerous cells. acs.orgnih.gov Host-guest complexation of oxaliplatin with CB nih.gov has been shown to significantly decrease the cytotoxicity of oxaliplatin towards normal cells, thereby potentially improving its safety profile during drug delivery. acs.org

In a study involving colorectal cell lines, the CB nih.gov-oxaliplatin complex demonstrated considerably lower toxicity to healthy colorectal NCM460 cells compared to free oxaliplatin. acs.org For instance, at a concentration of 50 μM, free oxaliplatin resulted in 93.0% cell death in NCM460 cells after 72 hours, whereas the CB nih.gov-oxaliplatin complex only caused 11.5% cell death under the same conditions. acs.org This protective effect was not observed to the same extent in cancer cells. In fact, the complex often exhibited either comparable or even enhanced cytotoxicity in various cancer cell lines.

Research has shown that the CB nih.gov-oxaliplatin complex exerts a significant cytotoxic effect on B16 melanoma and K562 chronic myelogenous leukemia cell lines, in some cases surpassing the cytotoxicity of free oxaliplatin. nih.govmdpi.com For example, at all tested concentrations, the CB nih.gov-oxaliplatin complex was more effective at reducing the viability of B16 myeloma cells than free oxaliplatin. nih.govmdpi.com Similarly, the complex showed significantly reduced viability of K562 cells compared to free oxaliplatin at a high concentration (0.1 mM). nih.govmdpi.com However, in studies involving peripheral blood mononuclear cells (PBMCs), a primary cell culture, CB nih.gov did not enhance the cytotoxic effect of oxaliplatin. nih.govmdpi.com

The enhanced antitumor activity of the CB nih.gov-oxaliplatin complex has also been observed in HCT116 and HT29 colorectal tumor cell lines. acs.orgmdpi.com This suggests that the encapsulation of oxaliplatin by CB nih.gov can modulate its activity, leading to a more favorable therapeutic window. acs.org

Table 1: Comparative Cytotoxicity of Oxaliplatin and CB nih.gov-Oxaliplatin

Cell Line Cell Type Compound Concentration Incubation Time (h) Cell Viability (%) Reference
NCM460 Normal Colorectal Oxaliplatin 50 µM 72 7.0 acs.org
NCM460 Normal Colorectal CB nih.gov-Oxaliplatin 50 µM 72 88.5 acs.org
HCT116 Colorectal Cancer Oxaliplatin 50 µM 72 ~16.2 acs.org
HCT116 Colorectal Cancer CB nih.gov-Oxaliplatin 50 µM 72 <10 acs.org
HT29 Colorectal Cancer Oxaliplatin 50 µM 72 ~13.3 acs.org
HT29 Colorectal Cancer CB nih.gov-Oxaliplatin 50 µM 72 <10 acs.org
B16 Melanoma Oxaliplatin ≥ 2.5 µM - Cytotoxic nih.govmdpi.com
B16 Melanoma CB nih.gov-Oxaliplatin ≥ 2.5 µM - More cytotoxic than free oxaliplatin nih.govmdpi.com
K562 Leukemia Oxaliplatin > 0.001 mM - Cytotoxic nih.govmdpi.com
K562 Leukemia CB nih.gov-Oxaliplatin > 0.001 mM - More cytotoxic than free oxaliplatin at 0.1 mM nih.govmdpi.com
PBMCs Normal Oxaliplatin ≥ 0.005 mM - Cytotoxic mdpi.com
PBMCs Normal CB nih.gov-Oxaliplatin ≥ 0.005 mM - No significant difference from free oxaliplatin mdpi.com

Cooperative Enhancement of Antitumor Activity through Dual Mechanisms

The enhanced antitumor activity of the CB nih.gov-oxaliplatin complex is not solely due to improved drug delivery but also involves a cooperative, dual-action mechanism. acs.orgnih.gov This mechanism leverages the unique tumor microenvironment, which is often characterized by an overexpressed polyamine, spermine. acs.orgresearchgate.net

Firstly, the CB nih.gov-oxaliplatin complex acts as a "Trojan horse," masking the cytotoxicity of oxaliplatin during its transit through the body. acs.org Upon reaching the tumor microenvironment, the overexpressed spermine, which has a high affinity for the CB nih.gov cavity, competitively displaces the oxaliplatin from the complex. acs.orgnih.govresearchgate.net This targeted release of oxaliplatin at the tumor site restores its potent antitumor activity. acs.org

Secondly, the sequestration of spermine by CB nih.gov constitutes another arm of the antitumor attack. acs.orgnih.gov Spermine is crucial for the growth and proliferation of cancer cells, as it stabilizes the structure of DNA and RNA. acs.org By binding to and "consuming" the excess spermine, CB nih.gov disrupts these vital cellular processes, thereby inhibiting tumor growth. acs.orgresearchgate.net This dual action of releasing a cytotoxic agent while simultaneously removing a key factor for cancer cell proliferation leads to a cooperatively enhanced antitumor effect. acs.orgnih.gov

This supramolecular chemotherapy approach, which combines the controlled release of oxaliplatin with the sequestration of spermine, has been shown to be more effective than treatment with oxaliplatin alone in colorectal cancer cell lines. acs.org

Influence on Platinum Drug Reactivity and Stability in Biological Milieu

The encapsulation of oxaliplatin within the hydrophobic cavity of CB nih.gov significantly influences its stability and reactivity. rsc.orgfrontiersin.org Studies have demonstrated that the formation of the 1:1 inclusion complex between oxaliplatin and CB nih.gov leads to a substantial enhancement in the drug's stability. rsc.orgfrontiersin.org This increased stability is crucial for protecting the drug from degradation and unwanted reactions as it circulates in the biological milieu before reaching the target tumor cells. nih.gov

Furthermore, the complexation with CB nih.gov modulates the reactivity of oxaliplatin. rsc.org It has been observed that encapsulation leads to a moderate decrease in the reactivity of oxaliplatin towards guanosine, a building block of DNA and a primary target of platinum-based drugs. rsc.org More significantly, a much larger decrease in reactivity towards L-methionine, an amino acid found in proteins, has been reported. rsc.org This differential reactivity is advantageous as it may reduce unwanted side effects caused by the binding of the platinum drug to proteins. rsc.org

While some initial in vitro assays using various tumor cell lines indicated a decrease in the antitumor activity of the encapsulated oxaliplatin, this was attributed to the high stability of the complex preventing the release of the drug. rsc.org However, as discussed earlier, in tumor environments with high concentrations of competing guest molecules like spermine, the release of oxaliplatin is triggered, restoring its cytotoxic potential. acs.org Therefore, the CB nih.gov host molecule not only enhances the stability of oxaliplatin but also provides a mechanism for its controlled and targeted release.

Preclinical Pharmacodynamic Assessment of Cucurbit 1 Uril–oxaliplatin Formulations

Impact on Antitumor Efficacy in Preclinical Models

The formation of a host-guest complex between cucurbit researchgate.neturil and oxaliplatin (B1677828) has been shown to alter the cytotoxic activity of the drug in various preclinical cancer models. The nature of this impact, however, appears to be dependent on the specific cell line and the experimental conditions (in vitro vs. in vivo).

In vitro studies have demonstrated that the cucurbit researchgate.neturil-oxaliplatin complex can exhibit enhanced cytotoxicity compared to free oxaliplatin in certain cancer cell lines. For instance, the complex showed a greater cytotoxic effect on B16 melanoma and K562 leukemia cells than the unencapsulated drug. ccmu.edu.cnnih.govacs.org At a concentration of 0.1 mM, the CB researchgate.net-oxaliplatin complex significantly reduced the viability of K562 cells compared to free oxaliplatin. acs.org Similarly, in colorectal cancer cell lines HCT116 and HT29, the cucurbit researchgate.neturil-oxaliplatin complex demonstrated higher antitumor activity than oxaliplatin alone. acs.org After 72 hours of treatment with a 50 μM concentration, cell viability was lower in both HCT116 (7.1%) and HT29 (6.3%) cells treated with the complex compared to those treated with oxaliplatin alone (16.2% and 13.3%, respectively). acs.org

Conversely, some studies have reported a decrease in the in vitro antitumor activity of oxaliplatin upon encapsulation. rsc.org A preliminary assay using various tumor cell lines indicated a reduction in cytotoxicity for the complexed drug. rsc.org One of the key findings is the reduced cytotoxicity of the complex towards healthy cells. In the NCM460 normal colorectal cell line, oxaliplatin at 50 μM killed up to 93.0% of cells after 72 hours, whereas the cucurbit researchgate.neturil-oxaliplatin complex only killed up to 11.5% under the same conditions. acs.org This suggests that the encapsulation can significantly decrease the cytotoxicity of oxaliplatin to non-cancerous cells, potentially improving its safety profile. acs.org

In vivo studies have presented a more complex picture. In a melanoma animal model, the antitumor effects of the cucurbit researchgate.neturil-oxaliplatin complex and free oxaliplatin were found to be comparable, with no significant differences observed in tumor size between the treatment groups. ccmu.edu.cnnih.govacs.org However, it was also noted that the encapsulation of oxaliplatin in cucurbit researchgate.neturil lowered the acute toxicity of the drug in vivo. ccmu.edu.cnnih.govacs.org

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
HCT116 (Colorectal Cancer) Oxaliplatin507216.2 acs.org
Cucurbit researchgate.neturil-Oxaliplatin50727.1 acs.org
HT29 (Colorectal Cancer) Oxaliplatin507213.3 acs.org
Cucurbit researchgate.neturil-Oxaliplatin50726.3 acs.org
NCM460 (Normal Colorectal) Oxaliplatin50727.0 acs.org
Cucurbit researchgate.neturil-Oxaliplatin507288.5 acs.org
B16 (Melanoma) Oxaliplatin>2.5-Cytotoxic ccmu.edu.cnacs.org
Cucurbit researchgate.neturil-Oxaliplatin>2.5-More cytotoxic than free oxaliplatin ccmu.edu.cnacs.org
K562 (Leukemia) Oxaliplatin>0.001 mM-Suppressed viability ccmu.edu.cnacs.org
Cucurbit researchgate.neturil-Oxaliplatin0.1 mM-Significantly reduced viability vs. free oxaliplatin ccmu.edu.cnacs.org

Modulation of Oxaliplatin Distribution and Pharmacokinetic Parameters in vivo

The encapsulation of oxaliplatin by cucurbit researchgate.neturil and its derivatives can significantly alter the drug's pharmacokinetic profile and biodistribution in preclinical models. This modulation is a key aspect of its potential to improve the therapeutic efficacy and safety of oxaliplatin.

A study involving a polymeric version of cucurbit researchgate.neturil, a poly-CB researchgate.net-PEG copolymer, complexed with oxaliplatin, demonstrated a profound impact on the drug's circulation time in mice. The area under the curve (AUC) for the poly-CB researchgate.net-oxaliplatin group was 60.5 µg/mL·h, which was 21.6-fold higher than that of the free oxaliplatin group. ccmu.edu.cn This indicates a significantly enhanced circulation performance of oxaliplatin when formulated with the poly-CB researchgate.net copolymer. ccmu.edu.cn

The biodistribution of oxaliplatin was also significantly altered by this polymeric formulation. The complexation led to an increased distribution of platinum in the liver and spleen, and a decreased distribution in the heart, lung, and kidney. ccmu.edu.cn Notably, the platinum distribution in tumors was not significantly changed. ccmu.edu.cn The simple host-guest complexation of oxaliplatin with monomeric CB researchgate.net showed only a minor influence on the biodistribution of oxaliplatin. ccmu.edu.cn

While specific pharmacokinetic data for the simple cucurbit researchgate.neturil-oxaliplatin complex is limited, studies on the closely related cisplatin (B142131)@CB researchgate.net complex provide valuable insights. For cisplatin@CB researchgate.net, the peak plasma platinum level was lower than that for the free drug; however, the AUC over 24 hours was nearly double, suggesting that cucurbit researchgate.neturil protects the drug from degradation and prolongs its presence in the circulation. scispace.com This protective effect and extended circulation time are believed to contribute to overcoming drug resistance. scispace.com The encapsulation of oxaliplatin within cucurbit researchgate.neturil is also suggested to reduce unwanted side effects caused by the binding of the platinum drug to proteins. rsc.org

FormulationParameterValueFold Change vs. OxaliplatinAnimal ModelReference
Oxaliplatin AUC2.8 µg/mL·h-KM Mice ccmu.edu.cn
poly-CB researchgate.net-Oxaliplatin AUC60.5 µg/mL·h21.6KM Mice ccmu.edu.cn
Cisplatin AUC (0-24h)16.3 h µg mL-1-Mice scispace.com
Cisplatin@CB researchgate.net AUC (0-24h)28.8 h µg mL-11.77Mice scispace.com
Cisplatin Cmax16.2 µg mL-1-Mice scispace.com
Cisplatin@CB researchgate.net Cmax10.4 µg mL-10.64Mice scispace.com

Computational and Theoretical Approaches to Cucurbit 1 Uril–oxaliplatin Interactions

Application of Molecular Modeling and Simulation Techniques

Molecular modeling and simulation serve as powerful tools to elucidate the intricacies of the cucurbit rsc.orguril–oxaliplatin (B1677828) inclusion complex. These techniques allow for the examination of both static and dynamic properties of the system, offering a detailed picture of the interactions that govern complex formation and stability.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has been employed to investigate the geometries, formation, and electronic properties of cucurbit[n]uril-oxaliplatin complexes, with a particular focus on n=7. kist.re.kr DFT calculations reveal that for the cucurbit rsc.orguril–oxaliplatin complex, the most stable configuration involves the insertion of the cyclohexyl group of oxaliplatin deep into the cavity of the CB rsc.org host. kist.re.kr This optimized geometry is consistent with experimental data obtained from single crystal X-ray analysis. kist.re.kr

The structural integrity of the complex is further stabilized by the formation of hydrogen bonds between the amine groups of the oxaliplatin guest and the carbonyl oxygen atoms at the portals of the CB rsc.org molecule. kist.re.kr These non-covalent interactions play a crucial role in the encapsulation of the drug. Furthermore, DFT analysis indicates that cucurbiturils are flexible hosts capable of accommodating large guests, as evidenced by structural changes in the CB[n] framework upon inclusion of oxaliplatin. kist.re.kr

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Currently, detailed studies specifically reporting on MD simulations for the cucurbit rsc.orguril-oxaliplatin complex are not extensively available in the public literature. However, this technique is widely applied to similar host-guest systems and would be invaluable in confirming the stability of the encapsulation, observing the conformational changes of both host and guest, and calculating binding free energies that can be directly compared with experimental thermodynamic data. Such simulations would typically involve placing the DFT-optimized complex in a box of water molecules and simulating its behavior over nanoseconds to microseconds.

Energetic Analysis of Complex Formation

The thermodynamic feasibility of the formation of the cucurbit rsc.orguril–oxaliplatin complex is a critical aspect that has been explored through computational energetic analysis.

Calculation of Formation Energies and Binding Energetics

Theoretical calculations have been performed to determine the formation energy of the cucurbit[n]uril-oxaliplatin inclusion complexes. The formation of these complexes is found to be energetically favorable for CB[n] where n=6, 7, and 8. kist.re.kr The cucurbit rsc.orguril–oxaliplatin complex, in particular, is identified as the most energetically favorable among the series studied. kist.re.kr

The binding energy (ΔE) for the formation of the complex from its isolated constituents in the gas phase has been calculated. The positive values of the binding energy indicate an energy gain upon the formation of the inclusion complex, signifying a stable assembly. kist.re.kr The calculated formation energies, corrected for basis set superposition error (BSSE), underscore the stability of the CB rsc.org-oxaliplatin complex. kist.re.kr

Formation Energies of Cucurbit[n]uril-Oxaliplatin Complexes

ComplexElectronic Energy (Hartree)BSSE Corrected Energy (Hartree)Binding Energy (Hartree)
CB nih.gov-oxaliplatin-4452.235212-4452.213657591.33
CB rsc.org-oxaliplatin-5053.148537-5053.132189202.18
CB nih.gov-oxaliplatin-5655.336159-5655.329395591.76

Data sourced from Suvitha et al., J Incl Phenom Macrocycl Chem (2010). kist.re.kr

Electronic Structure and Reactivity Profiling

The encapsulation of oxaliplatin within the cucurbit rsc.orguril cavity not only affects its structure and stability but also modulates its electronic properties and, consequently, its reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic structure and reactivity of the complex. For the cucurbit rsc.orguril–oxaliplatin complex, the distribution of these frontier orbitals has been investigated. kist.re.kr

It has been found that the HOMO is primarily localized on the carboxylate group of the oxaliplatin molecule. kist.re.kr In contrast, the LUMO is localized on the cucurbit rsc.orguril unit. kist.re.kr This separation of the frontier orbitals suggests a potential for charge transfer interactions between the host and the guest. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. The calculated HOMO-LUMO gaps for various cucurbit[n]urils provide a basis for understanding how encapsulation might influence the electronic behavior of the guest molecule. kist.re.kr

Calculated HOMO-LUMO Energy Gaps for Cucurbit[n]urils

Cucurbit[n]urilHOMO (eV)LUMO (eV)HOMO-LUMO Energy Gap (eV)
CB nih.gov-6.69-0.6807.37
CB nih.gov-6.77-0.7897.55
CB rsc.org-6.83-0.8977.72
CB nih.gov-6.91-0.8977.81

Data sourced from Suvitha et al., J Incl Phenom Macrocycl Chem (2010). kist.re.kr

Furthermore, Natural Bond Orbital (NBO) analysis supports the existence of hydrogen bonding between the portal oxygen atoms of CB rsc.org and the amine nitrogen of oxaliplatin and indicates a transfer of charge from the platinum metal center to the cucurbit rsc.orguril unit. kist.re.kr

Examination of Solvent Effects on Complexation via Computational Models

Computational and theoretical models are pivotal in elucidating the intricate role of the solvent in the formation and stability of the cucurbit nih.govuril–oxaliplatin (CB nih.gov–oxaliplatin) complex. The surrounding solvent, typically water in biological contexts, is not a passive medium but an active participant that influences the thermodynamics and kinetics of host-guest interactions. Through methods such as Density Functional Theory (DFT) and continuum solvation models, researchers can quantify the impact of the solvent on the complexation process.

Detailed theoretical investigations have revealed that the formation of the CB nih.gov–oxaliplatin inclusion complex is thermodynamically favorable in an aqueous solution. researchgate.net Computational models predict that the encapsulation process is spontaneous in water, a finding that is crucial for its potential biomedical applications. The solvent's high dielectric constant can screen electrostatic interactions, yet the hydrophobic effect and the release of high-energy water molecules from the host's cavity provide a significant driving force for complexation.

Calculations of the thermodynamic parameters in an aqueous environment underscore the stability of the complex. The Gibbs free energy of formation (ΔG) and enthalpy of formation (ΔH) have been computationally determined to be negative, indicating a spontaneous and exothermic process in water. researchgate.net These findings suggest that even with the consideration of solvent effects, the inherent affinity between the hydrophobic cyclohexane (B81311) moiety of oxaliplatin and the nonpolar cavity of CB nih.gov, coupled with ion-dipole interactions at the portals, is strong enough to favor complex formation.

The data derived from these computational studies provide a quantitative basis for understanding the solvent's role. By comparing gas-phase calculations with those incorporating a solvent model, the stabilizing effect of the aqueous environment on the complex becomes evident.

Thermodynamic Parameters of CB nih.gov–Oxaliplatin Complex Formation in Aqueous Solution (Calculated)
ParameterValueSignificance
Enthalpy of Formation (ΔH)ExothermicIndicates that the complexation process releases heat and is energetically favorable.
Gibbs Free Energy of Formation (ΔG)SpontaneousShows that the formation of the inclusion complex is a thermodynamically favored process in water. researchgate.net

Furthermore, experimental studies in pseudo-physiological conditions, such as cell culture media, have corroborated the significant influence of the solvent environment. The binding constant for CB nih.gov with oxaliplatin was found to be approximately 20 times lower in a 1640 culture medium compared to pure water. figshare.com This is attributed to the presence of competing guest molecules like amino acids (e.g., phenylalanine) and the effect of inorganic salts (e.g., NaCl) on the interactions at the portals of the cucurbituril (B1219460). figshare.com While not a direct output of the computational models discussed, these experimental findings align with the theoretical understanding that the solvent and its constituents are critical modulators of the host-guest interaction.

Future Perspectives in Cucurbit 1 Uril–oxaliplatin Research for Supramolecular Medicine

Development of Multi-Stimuli-Responsive Systems

A key direction for future research is the creation of cucurbit nih.govuril–oxaliplatin (B1677828) systems that can release their therapeutic payload in response to multiple tumor-specific stimuli. This approach promises a higher degree of control over drug delivery, ensuring that the cytotoxic agent is released preferentially at the cancer site, thereby minimizing systemic exposure and associated side effects.

One established stimulus is the presence of molecules with a high affinity for the CB nih.gov cavity, which are overexpressed in the tumor microenvironment. For instance, polyamines like spermine (B22157), which are crucial for cancer cell proliferation, can act as competitive guest molecules. nih.govacs.org When the cucurbit nih.govuril–oxaliplatin complex encounters the high concentrations of spermine typical of colorectal cancer cells, the spermine displaces the oxaliplatin, triggering its release and activating its anticancer effect. nih.govccmu.edu.cn This competitive displacement mechanism not only releases the drug but also sequesters spermine, potentially adding a synergistic anti-proliferative effect. nih.govacs.org

Future systems could be engineered to respond to other internal and external stimuli:

pH-Responsiveness: The acidic microenvironment of solid tumors could be exploited. By modifying the CB nih.gov host or the oxaliplatin guest with pH-sensitive functional groups, it may be possible to design complexes that are stable at physiological pH (7.4) but dissociate and release the drug in the lower pH range (6.5-7.0) of tumors.

Redox-Responsiveness: The higher concentration of glutathione (B108866) in cancer cells compared to normal cells provides another trigger. Incorporating redox-sensitive linkers into the CB nih.gov structure could lead to systems that release oxaliplatin upon encountering this reductive environment.

Enzyme-Responsiveness: Systems could be designed to be cleaved by enzymes that are overexpressed in tumors, such as specific matrix metalloproteinases (MMPs), leading to the release of the encapsulated drug.

The development of systems that respond to a combination of these stimuli would represent a significant leap forward, creating highly selective and "smart" drug delivery platforms.

Integration with Advanced Theranostic Applications

Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, is a rapidly emerging field in medicine. The cucurbit nih.govuril–oxaliplatin platform is well-suited for the development of such theranostic systems. By functionalizing the exterior of the CB nih.gov molecule, it is possible to attach imaging agents without compromising the host-guest interaction with oxaliplatin within its cavity. researchgate.net

Future research could focus on incorporating various imaging modalities:

Fluorescence Imaging: Covalently attaching fluorescent dyes to the CB nih.gov host would allow for real-time visualization of the drug carrier's biodistribution, accumulation at the tumor site, and cellular uptake. researchgate.net This provides invaluable information for assessing the efficacy of targeting strategies.

Magnetic Resonance Imaging (MRI): Conjugating MRI contrast agents, such as gadolinium chelates, to the CB nih.gov scaffold could enable non-invasive, whole-body imaging to monitor the delivery of the oxaliplatin complex.

Positron Emission Tomography (PET): The incorporation of positron-emitting radionuclides would allow for highly sensitive and quantitative tracking of the drug delivery system in vivo.

The combination of aggregation-induced emission (AIE) photosensitizers with functionalized CB nih.gov is another promising avenue for theranostic applications. researchgate.net Such a system could provide fluorescence-based imaging while simultaneously enabling photodynamic therapy upon light irradiation, complementing the chemotherapeutic action of oxaliplatin. These integrated systems would not only deliver treatment but also provide crucial feedback on its delivery and efficacy, paving the way for more personalized cancer therapy.

Rational Design Principles for Enhanced Therapeutic Outcomes

Advancing the clinical potential of cucurbit nih.govuril–oxaliplatin hinges on the rational design of the supramolecular system to optimize its therapeutic properties. This involves a multi-faceted approach considering the host, the guest, and their interaction within a complex biological environment.

A primary design principle is the incorporation of active targeting ligands. By attaching molecules such as biotin (B1667282) or folate to the CB nih.gov surface, the drug carrier can be directed to cancer cells that overexpress the corresponding receptors. nih.gov This receptor-mediated endocytosis enhances cellular uptake and increases the intracellular concentration of the drug, leading to greater cytotoxicity in cancer cells compared to healthy cells. nih.gov This strategy aims to improve the therapeutic window of oxaliplatin, maximizing its anti-tumor effect while minimizing dose-limiting side effects like peripheral neuropathy. nih.gov

It can decrease the cytotoxicity of oxaliplatin to normal cells. ccmu.edu.cn

It can enhance the in vivo circulation time compared to the simple CB nih.gov-oxaliplatin complex. nih.gov

It retains the stimuli-responsive release mechanism, for example, via competitive displacement by spermine in cancer cells. nih.govccmu.edu.cn

Furthermore, a deep understanding of the host-guest chemistry under pseudo-physiological conditions is fundamental for rational design. figshare.com Studies have shown that components of cell culture media, such as amino acids and inorganic salts, can significantly alter the binding affinity between CB nih.gov and oxaliplatin. figshare.com The binding constant of CB nih.gov with oxaliplatin in a cell culture medium was found to be approximately 20 times lower than in pure water. figshare.com This highlights the necessity of evaluating these systems in biologically relevant environments to accurately predict their behavior in vivo and to design hosts with optimal affinity for high loading efficiency and controlled release. figshare.com

Data Tables

Table 1: Comparison of Cytotoxicity

Compound/Complex Target Cells Effect Citation
Oxaliplatin Healthy Colorectal Cells (NCM460) High cytotoxicity (93.0% cell death at 50 µM) acs.org
Oxaliplatin-CB nih.gov Healthy Colorectal Cells (NCM460) Significantly lower cytotoxicity (11.5% cell death at 50 µM) acs.org
Oxaliplatin-CB nih.gov Colorectal Cancer Cells Cooperatively enhanced antitumor activity compared to oxaliplatin alone acs.org
Biotin-CB nih.gov-Oxaliplatin L1210FR cells (high biotin receptor expression) Enhanced cytotoxicity relative to oxaliplatin alone nih.gov
Oxaliplatin-CB nih.gov B16 and K562 tumor cell lines Greater cytotoxic effect compared to free oxaliplatin nih.gov

Table 2: Host-Guest Binding Affinity

Host Guest Medium Key Finding Citation
Cucurbit nih.govuril Oxaliplatin Pure Water Forms a stable 1:1 inclusion complex rsc.org
Cucurbit nih.govuril Oxaliplatin 1640 Cell Culture Medium Binding constant is ~1/20 of that in pure water due to interference from amino acids and salts figshare.com

Q & A

Basic Research Questions

Q. How is the host-guest complex between cucurbit[7]uril (CB[7]) and oxaliplatin synthesized and characterized?

  • Methodological Answer : The synthesis involves dissolving CB[7] and oxaliplatin in aqueous solutions under controlled pH (typically 5–7) to facilitate encapsulation. Characterization is performed using ¹H NMR to observe chemical shift changes in oxaliplatin's NH and Pt-coordinated groups upon binding. UV-Vis spectroscopy monitors changes in absorbance, while isothermal titration calorimetry (ITC) quantifies binding affinity (Ka ~10⁴–10⁵ M⁻¹). X-ray crystallography confirms structural details of the inclusion complex .

Q. What experimental techniques determine the binding affinity and stoichiometry of CB[7]-oxaliplatin complexes?

  • Methodological Answer :

  • ITC : Directly measures enthalpy changes during complexation, providing Ka, ΔH, and stoichiometry (typically 1:1).
  • Fluorescence spectroscopy : Utilizes competitive assays with fluorescent probes (e.g., berberine) displaced by oxaliplatin to calculate binding constants.
  • NMR titration : Tracks shifts in proton resonances to derive association constants and binding sites .

Q. How does CB[7] encapsulation affect oxaliplatin's stability and reactivity?

  • Methodological Answer : CB[7] shields oxaliplatin from hydrolysis, extending its half-life in physiological conditions (e.g., reducing degradation by 50% in PBS buffer). Reactivity is assessed via HPLC to quantify intact drug release under simulated biological conditions (pH 7.4, 37°C). Controlled release is demonstrated using dialysis membranes to mimic drug delivery kinetics .

Advanced Research Questions

Q. What strategies enhance the therapeutic efficacy of CB[7]-oxaliplatin complexes in vivo?

  • Methodological Answer :

  • Immunomodulation : Co-administration with immunostimulants (e.g., TLR agonists) to amplify antitumor responses, as shown in murine models (Pashkina et al., 2021).
  • Synergistic delivery : Co-encapsulation with autophagy inhibitors (e.g., chloroquine) to counteract resistance mechanisms.
  • Targeted delivery : Functionalizing CB[7] with folate or aptamers to improve tumor accumulation, validated via fluorescence imaging in xenograft models .

Q. How do researchers resolve discrepancies in reported binding constants for CB[7]-oxaliplatin complexes?

  • Methodological Answer : Variations in Ka values arise from ionic strength (e.g., Na⁺/K⁺ competes with Pt–NH binding) and pH (affecting CB[7]’s portal electronegativity). Standardization involves:

  • Buffer selection : Using low-ionic-strength buffers (e.g., 10 mM Tris-HCl).
  • Control experiments : Testing oxaliplatin analogs (e.g., carboplatin) to isolate steric/electronic effects.
  • Multi-technique validation : Cross-referencing ITC, NMR, and fluorescence data to minimize systematic errors .

Q. What computational methods optimize CB[7]-oxaliplatin interactions for drug delivery?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Predicts binding modes by simulating oxaliplatin’s positioning within CB[7]’s cavity.
  • Molecular dynamics (MD) simulations : Analyzes complex stability in solvated environments (e.g., 100 ns trajectories in GROMACS).
  • Density functional theory (DFT) : Calculates binding energies and charge-transfer interactions (e.g., Pt–CB[7] π–π stacking) .

Key Challenges and Future Directions

  • Toxicity profiling : Evaluate CB[7]’s renal clearance and long-term biocompatibility using ICP-MS for platinum biodistribution .
  • Clinical translation : Optimize lyophilization protocols for CB[7]-oxaliplatin formulations to ensure shelf stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbit[7]uril--oxaliplatin
Reactant of Route 2
Cucurbit[7]uril--oxaliplatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.